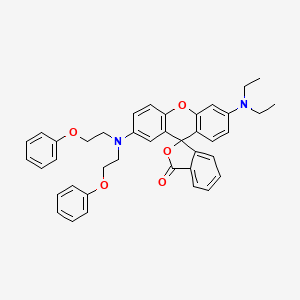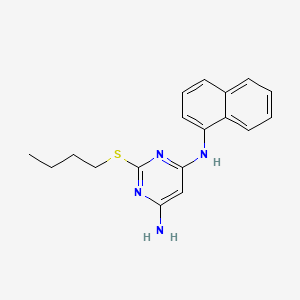
4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and appropriate leaving groups.
Attachment of the Naphthalenyl Group: The naphthalenyl group can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, using naphthalenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structural features, such as the butylthio and naphthalenyl groups, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-Pyrimidinediamine, 2-(methylthio)-: Similar structure but with a methylthio group instead of a butylthio group.
4,6-Pyrimidinediamine, 2-(ethylthio)-: Contains an ethylthio group instead of a butylthio group.
4,6-Pyrimidinediamine, 2-(propylthio)-: Features a propylthio group instead of a butylthio group.
Uniqueness
4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its methylthio, ethylthio, and propylthio analogs. The naphthalenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
284681-97-6 |
|---|---|
Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-butylsulfanyl-4-N-naphthalen-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H20N4S/c1-2-3-11-23-18-21-16(19)12-17(22-18)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,2-3,11H2,1H3,(H3,19,20,21,22) |
InChI Key |
NFBGZNOWVFMHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)NC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


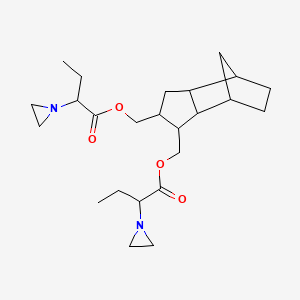




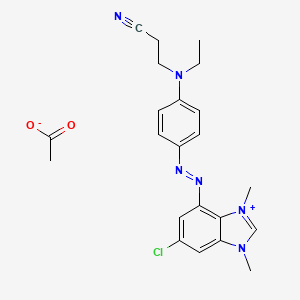


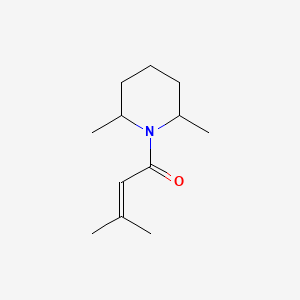

![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
